Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-
CAS No.: 72162-47-1
Cat. No.: VC17067740
Molecular Formula: C17H34N2O
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72162-47-1 |
---|---|
Molecular Formula | C17H34N2O |
Molecular Weight | 282.5 g/mol |
IUPAC Name | 3-[3-(9-methyldecoxy)propylamino]propanenitrile |
Standard InChI | InChI=1S/C17H34N2O/c1-17(2)11-7-5-3-4-6-8-15-20-16-10-14-19-13-9-12-18/h17,19H,3-11,13-16H2,1-2H3 |
Standard InChI Key | JWIXWVDMADJVJP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCCCCCCCOCCCNCCC#N |
Introduction
Chemical Identity and Nomenclature
Structural Composition and Isomerism
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- belongs to the nitrile family, distinguished by a cyano group (-CN) attached to a propane backbone. The molecule’s complexity arises from its branched isodecyloxypropylamino substituent, which introduces stereochemical variability. The isodecyl group (8-methylnonyl) contributes to the compound’s hydrophobicity, while the amino and ether oxygen atoms enhance solubility in polar solvents. Discrepancies in reported molecular formulas ( vs. ) likely stem from isomeric variations or differences in substituent branching .
Table 1: Key Identification Parameters
Property | Value | Source |
---|---|---|
CAS Number | 72162-47-1 | |
Molecular Formula | / | |
Molar Mass | 268.44 g/mol (), 282.47 g/mol () | |
Synonyms | 3-[[3-(8-Methylnonyloxy)propyl]amino]propanenitrile |
Synthesis and Manufacturing
Catalytic Synthesis Pathways
The compound is synthesized via palladium(II) chloride- and copper salt-catalyzed reactions between vinyl cyanide and alcohols under controlled pressure (1–4 atm) and temperature (50–100°C). This method achieves high yields by exploiting the electrophilicity of the nitrile group, facilitating nucleophilic attack by the alcohol’s oxygen. Alternative routes may involve amination of halogenated precursors, though these are less commonly reported.
Reaction Mechanism
The catalytic cycle begins with oxidative addition of the alcohol to palladium, followed by ligand exchange with vinyl cyanide. A key intermediate, , undergoes reductive elimination to form the alkoxy-nitrile product. Copper salts (e.g., ) act as co-catalysts, stabilizing reactive intermediates and preventing palladium black formation.
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s logP values (3.8 to 4.67 ) reflect its amphiphilic nature, enabling compatibility with both aqueous and organic phases. Its dissociation constant (pKa 7.99–8.37 ) suggests weak basicity, attributable to the amine group. Boiling points vary between 404.5°C at atmospheric pressure, consistent with its high molecular weight and hydrogen-bonding capacity.
Table 2: Physical Properties
Property | Value | Conditions | Source |
---|---|---|---|
Density | 0.875–0.887 g/cm³ | 20°C | |
Vapor Pressure | 0.27 Pa | 20°C | |
Boiling Point | 404.5°C | 760 mmHg | |
Surface Tension | 26–26.2 mN/m | 1 g/L, 20°C |
Chemical Reactivity and Functional Transformations
Nitrile-Specific Reactions
The cyano group undergoes hydrolysis to carboxylic acids () under acidic or basic conditions, or to amides () via partial hydrolysis. Reduction with lithium aluminum hydride yields primary amines (), while Grignard reagents form ketones after workup.
Alkoxy-Amine Substituent Reactivity
The isodecyloxypropylamino chain participates in alkylation and acylation reactions. For example, quaternization of the amine with methyl iodide produces a cationic surfactant, enhancing solubility in polar media.
Industrial and Research Applications
Surfactant and Polymer Chemistry
The compound’s amphiphilicity makes it suitable for nonionic surfactants in emulsion polymerization. Its nitrile group can act as a comonomer in polyacrylonitrile (PAN) production, improving fiber tensile strength.
Pharmaceutical Intermediates
As a nitrile precursor, the compound is valuable in synthesizing β-amino alcohols and heterocycles. For instance, its hydrolysis to 3-((3-(isodecyloxy)propyl)amino)propanoic acid could serve as a building block for peptidomimetics.
Toxicological and Environmental Considerations
Biodegradation Pathways
The ether and amine linkages are susceptible to microbial degradation, with half-lives estimated at 30–60 days in aerobic soils. Nitrile hydrolysis products may persist longer, requiring monitoring in wastewater systems .
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